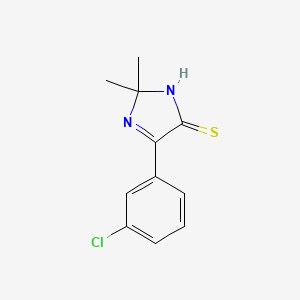![molecular formula C8H12F3NO2 B2779731 7-(Trifluoromethyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 2416231-61-1](/img/structure/B2779731.png)
7-(Trifluoromethyl)-1,4-dioxa-8-azaspiro[4.5]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Trifluoromethyl)-1,4-dioxa-8-azaspiro[4.5]decane is a chemical compound characterized by the presence of a trifluoromethyl group attached to a spirocyclic structure. This compound is part of the broader class of organofluorine compounds, which are known for their unique chemical properties due to the high electronegativity of fluorine atoms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves multiple steps, starting with the construction of the spirocyclic core followed by the introduction of the trifluoromethyl group. Common synthetic routes may include:
Starting Materials: The synthesis often begins with readily available starting materials such as cyclic ethers and amines.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound would be scaled up, involving large reactors and continuous flow processes to ensure efficiency and cost-effectiveness. The choice of solvents, reagents, and purification methods would be optimized to maximize yield and purity.
化学反応の分析
Types of Reactions: 7-(Trifluoromethyl)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.
科学的研究の応用
Chemistry: In chemistry, 7-(Trifluoromethyl)-1,4-dioxa-8-azaspiro[4.5]decane is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological systems. It may also serve as a probe to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its trifluoromethyl group can enhance the biological activity and stability of drug molecules.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and other fluorinated materials.
作用機序
The mechanism by which 7-(Trifluoromethyl)-1,4-dioxa-8-azaspiro[4.5]decane exerts its effects depends on its specific application. For example, in pharmaceuticals, the trifluoromethyl group can enhance the binding affinity of the compound to its target receptor, leading to increased potency and efficacy. The molecular targets and pathways involved would vary based on the biological system or industrial application.
類似化合物との比較
7-(Trifluoromethyl)indoline-2,3-dione: This compound is structurally similar but has different functional groups, leading to distinct biological activities.
Trifluoromethylated benzene derivatives: These compounds share the trifluoromethyl group but differ in their core structures, resulting in varied chemical properties.
Uniqueness: 7-(Trifluoromethyl)-1,4-dioxa-8-azaspiro[4.5]decane is unique due to its spirocyclic structure, which imparts specific reactivity and stability. This structure, combined with the trifluoromethyl group, makes it a versatile compound with diverse applications.
特性
IUPAC Name |
7-(trifluoromethyl)-1,4-dioxa-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO2/c9-8(10,11)6-5-7(1-2-12-6)13-3-4-14-7/h6,12H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKCBDLUTVMADU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC12OCCO2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(2-ethoxyethyl)-1,7-dimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2779648.png)
![2,3-dimethoxy-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2779649.png)

![2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethanamine;dihydrochloride](/img/structure/B2779652.png)
![N-(3,4-dimethoxyphenyl)-2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2779653.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2779655.png)
![1-[(2-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2779657.png)

![2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-5-(4-methylbenzenesulfonyl)pyrimidin-4-amine](/img/structure/B2779660.png)
![7-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B2779663.png)
![N'-(2,4-difluorophenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2779667.png)
![N-(4-methoxyphenyl)-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2779669.png)

![N-[1-(1-ethyl-1H-pyrazol-4-yl)propyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2779671.png)
